molecular formula C12H9F3S B8273532 Thiophene, 4-methyl-2-[4-(trifluoromethyl)phenyl]-

Thiophene, 4-methyl-2-[4-(trifluoromethyl)phenyl]-

Cat. No. B8273532
M. Wt: 242.26 g/mol
InChI Key: OWRHGCYCEFTOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophene, 4-methyl-2-[4-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C12H9F3S and its molecular weight is 242.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiophene, 4-methyl-2-[4-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophene, 4-methyl-2-[4-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Thiophene, 4-methyl-2-[4-(trifluoromethyl)phenyl]-

Molecular Formula

C12H9F3S

Molecular Weight

242.26 g/mol

IUPAC Name

4-methyl-2-[4-(trifluoromethyl)phenyl]thiophene

InChI

InChI=1S/C12H9F3S/c1-8-6-11(16-7-8)9-2-4-10(5-3-9)12(13,14)15/h2-7H,1H3

InChI Key

OWRHGCYCEFTOQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-methylthiophene (2.31 ml) in anhydrous THF (75 ml) at −78° C. under N2 was added dropwise n-BuLi (1.6 M in hexanes, 15 ml). Thirty minutes after the addition was complete, the reaction mixture was allowed to warm to 0° C. and stirred for a further 30 minutes. Zinc chloride (0.5 M in THF, 48 ml) was added drop-wise, after a further 15 minutes palladium (0) tetrakis(triphenylphosphine) (100 mg) and 4-bromobenzotrifluoride (3.36 ml) were added and the reaction allowed to attain room temperature. The reaction mixture was warmed to 40° C. and stirred at this temperature for 3 hours. The reaction mixture was then cooled to room temperature and the solvents removed in vacuo. The residue was partitioned between and ether and the aqueous extract further washed with ether. The combined organic extracts were dried (MgSO4), filtered and evaporated to yield a brown oil. Purification by Biotage® chromatography eluting with cyclohexane yielded the title compound as a white solid.
Quantity
2.31 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
catalyst
Reaction Step Two
Quantity
3.36 mL
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Three

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